molecular formula C24H23N5O4 B2714050 3-(3-hydroxypropyl)-8-(3-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896295-26-4

3-(3-hydroxypropyl)-8-(3-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2714050
CAS RN: 896295-26-4
M. Wt: 445.479
InChI Key: LKKKFIZRZKHNMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-hydroxypropyl)-8-(3-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C24H23N5O4 and its molecular weight is 445.479. The purity is usually 95%.
BenchChem offers high-quality 3-(3-hydroxypropyl)-8-(3-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-hydroxypropyl)-8-(3-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Regioselective Synthesis : The synthesis of imidazo[2,1-f]purine-2,4-dione derivatives showcases advanced chemical methodologies for creating compounds with potential as pharmacophores. The reaction of 5-amino-1H-imidazoles with 3-methoxalylchromone, for example, has been utilized to generate a set of imidazo(4,5-b)pyridines, highlighting the versatility of these compounds in drug design and medicinal chemistry (Ostrovskyi et al., 2011).

Pharmacological Evaluation

  • Antidepressant and Anxiolytic Activity : Derivatives of imidazo[2,1-f]purine-2,4-dione have been synthesized and evaluated for their potential pharmacological effects. Some of these compounds have shown promising results as ligands for 5-HT(1A) receptors, suggesting their utility in exploring new treatments for anxiety and depression (Zagórska et al., 2009).

Spectral and Photophysical Properties

  • Photophysical Study : The spectral and photophysical properties of imidazo[1,2-a]purine derivatives have been investigated, providing insights into their behavior in different solvent environments and potential for application in photodynamic therapy (Wenska et al., 2004).

Molecular Imaging Applications

  • PET Tracer Development : Research on carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives indicates the potential of these compounds in developing PET tracers for imaging nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), demonstrating the applicability of imidazo[2,1-f]purine derivatives in the field of molecular imaging (Gao et al., 2016).

properties

IUPAC Name

2-(3-hydroxypropyl)-6-(3-methoxyphenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O4/c1-26-21-20(22(31)27(24(26)32)12-7-13-30)28-15-19(16-8-4-3-5-9-16)29(23(28)25-21)17-10-6-11-18(14-17)33-2/h3-6,8-11,14-15,30H,7,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKKFIZRZKHNMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CCCO)N3C=C(N(C3=N2)C4=CC(=CC=C4)OC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-hydroxypropyl)-8-(3-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.